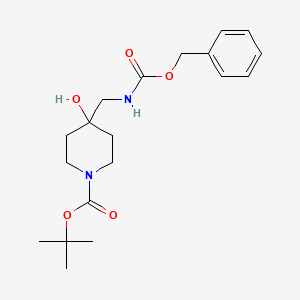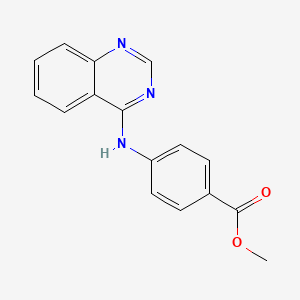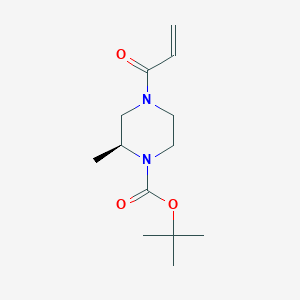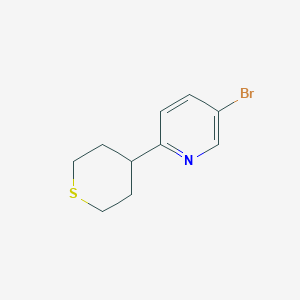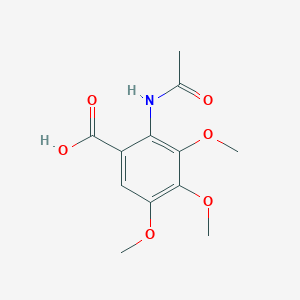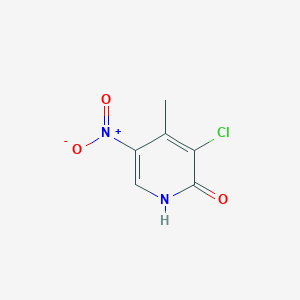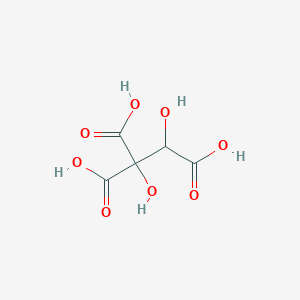
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid is a versatile organic compound with the molecular formula C5H6O8. It is known for its unique structure, which includes two hydroxyl groups and three carboxylic acid groups. This compound finds applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Vorbereitungsmethoden
The synthesis of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid typically involves the reaction of diethyl malonate with a strong alkaline solution at elevated temperatures (70-80°C) for a short duration (10-30 minutes). This reaction produces an intermediate, which is then further reacted with a halogenated ethyl carboxylate in the presence of a catalyst. The reaction conditions are mild, and the process is efficient, yielding the desired product with minimal byproducts .
Analyse Chemischer Reaktionen
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with other molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid can be compared with other similar compounds, such as:
Citric Acid: Both compounds have multiple carboxylic acid groups, but citric acid has a different arrangement of functional groups.
Malic Acid: Similar to this compound, malic acid has hydroxyl and carboxylic acid groups, but with a different structure.
Eigenschaften
CAS-Nummer |
639-51-0 |
|---|---|
Molekularformel |
C5H6O8 |
Molekulargewicht |
194.10 g/mol |
IUPAC-Name |
1,2-dihydroxyethane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C5H6O8/c6-1(2(7)8)5(13,3(9)10)4(11)12/h1,6,13H,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
PJFQKDBQOXFCAI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(C(C(=O)O)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)

![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)



